N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
CAS No.:
Cat. No.: VC15035658
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N6O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
| Standard InChI | InChI=1S/C20H20N6O2/c1-13-15-4-2-3-5-16(15)24-20(23-13)25-19-21-10-26(11-22-19)9-14-6-7-17-18(8-14)28-12-27-17/h2-8H,9-12H2,1H3,(H2,21,22,23,24,25) |
| Standard InChI Key | FUVQKIUHTBVJAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5 |
Introduction
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that combines elements of quinazoline and triazine rings with a benzodioxole moiety. This compound is not widely discussed in the available literature, suggesting it may be a novel or less-studied chemical entity. Given the lack of specific information, we will focus on its structural components and potential implications based on similar compounds.
Structural Components
-
1,3-Benzodioxole Moiety: This part of the molecule is known for its presence in various biologically active compounds, including some psychoactive substances and pharmaceuticals .
-
Triazine Ring: Triazines are used in various applications, including pharmaceuticals and agrochemicals, due to their diverse biological activities .
-
Quinazoline Ring: Quinazolines are a class of compounds known for their pharmacological properties, including antiviral, anticancer, and antihypertensive activities .
Data Table: General Information on Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume